1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride
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Overview
Description
1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is of particular interest in medicinal chemistry due to its ability to interact with specific molecular targets, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the propan-2-amine moiety. Reaction conditions may vary, but common steps include cyclization reactions, amination, and purification processes. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrrolopyridine derivatives with different functional groups.
Scientific Research Applications
1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer, due to its ability to inhibit specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-{1H-pyrrolo[3,2-b]pyridin-3-yl}propan-2-amine dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of functional groups, leading to variations in their biological activity and therapeutic potential.
Pyrrolo[3,4-b]pyridine derivatives: These compounds have a different arrangement of the pyridine and pyrrole rings, which can result in distinct chemical and biological properties.
Pyrrolo[2,3-c]pyridine derivatives: These compounds also have a different ring fusion pattern, affecting their reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
2751621-01-7 |
---|---|
Molecular Formula |
C10H15Cl2N3 |
Molecular Weight |
248.2 |
Purity |
0 |
Origin of Product |
United States |
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